molecular formula C6H11ClN2O2 B2574094 Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride CAS No. 1427170-55-5

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride

Cat. No.: B2574094
CAS No.: 1427170-55-5
M. Wt: 178.62
InChI Key: HXBYZXJNGQBZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride (CAS: 1427170-55-5) is a bicyclic heterocyclic compound comprising an oxazole ring fused to a piperidine scaffold, with a ketone group at position 2 and a hydrochloride counterion.

The compound is commercially available in 100 mg, 250 mg, and 500 mg quantities, with prices ranging from €1,427.57 (100 mg) to €3,690.64 (500 mg) (prices exclude VAT). Industrial-scale purchases are incentivized with bulk discounts, suggesting its utility in pharmaceutical or materials science research .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYZXJNGQBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three oxazolo-pyridine derivatives are analyzed below, focusing on structural, functional, and commercial differences.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride 1427170-55-5 O=C1NC2C(O1)CNCC2.Cl Ketone, tertiary amine (protonated), chloride ion Saturated bicyclic system; hydrochloride salt enhances solubility in polar solvents
Benzyl 2-ethyl 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate 1247883-69-7 C₁₉H₂₁NO₅ Benzyl ester, ethyl ester, oxazole Unsaturated oxazole fused to a partially hydrogenated pyridine; ester groups increase lipophilicity
Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid 1263209-11-5 C₁₅H₁₈N₂O₃ Carboxylic acid, isobutyl, cyclopropyl Isoxazole ring fused to pyridine; carboxylic acid enables pH-dependent solubility

Commercial Availability and Pricing

Compound Name Available Quantities Price (Excl. VAT) Notes
This compound 100 mg, 250 mg, 500 mg €1,427.57 (100 mg), €2,242.03 (250 mg), €3,690.64 (500 mg) Price discrepancy : lists 250 mg at €3,690.64, conflicting with . Bulk discounts available.
Benzyl 2-ethyl 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate Not specified Not available Likely a custom-synthesized intermediate; no commercial pricing data .
Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid Not specified Not available Potential niche use in medicinal chemistry; limited market availability .

Solubility and Reactivity

  • This compound : High aqueous solubility due to ionic character; suitable for polar reaction environments or formulation in hydrophilic matrices .
  • Benzyl 2-ethyl oxazolo-pyridine dicarboxylate : Lipophilic esters favor organic-phase reactions (e.g., Suzuki coupling) or prodrug development .
  • Cyclopropyl-3-isobutylisoxazolo-pyridine carboxylic acid : Carboxylic acid group enables salt formation (e.g., sodium salt) for improved bioavailability in drug design .

Key Observations and Limitations

Structural Variations : The position of oxazole-pyridine fusion ([5,4-c] vs. [4,5-c] or [5,4-b]) significantly alters ring strain, electronic properties, and biological activity .

Discrepancies : Conflicting price listings for the 250 mg package of the target compound require supplier verification .

Biological Activity

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is a bicyclic organic compound characterized by its unique structural features, which include both nitrogen and oxygen atoms within its framework. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and antiviral properties, as well as its implications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. This mechanism may involve:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes critical for various metabolic pathways.
  • Alteration of Signal Transduction Pathways: By interacting with receptors, it can affect cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Antiviral Activity: Investigations are ongoing regarding its potential to inhibit viral replication.
  • Antitumor Effects: Some studies have indicated that the compound may reduce cell viability in cancer cell lines.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:

Compound Structural Features Biological Activity
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one HClBicyclic structure with nitrogen and oxygenAntimicrobial, antiviral, potential antitumor
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one HClSimilar bicyclic structure but fewer ringsLimited activity compared to octahydro form
Oxazolo[5,4-c]pyridin-2(1H)-one HClLacks the octahydro structureVaries widely; less targeted activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy:
    • A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines such as HeLa and CaCo-2. At concentrations of 100 μM over 72 hours, cell viability was reduced to approximately 33%-51% .
  • Antiviral Studies:
    • Ongoing research is exploring the compound's ability to inhibit viral replication mechanisms. Initial findings suggest promising activity against specific viral strains .
  • Mechanistic Insights:
    • Molecular docking studies have been employed to elucidate the binding affinities of this compound with target proteins involved in disease pathways. These studies indicate that the compound may act as a competitive inhibitor for certain enzyme targets .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors like β-amino alcohols with carbonyl derivatives under acidic conditions. For example, using THF and triethylamine (Et₃N) as a base facilitates ring closure . Optimization of temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents is critical to avoid side products such as dimerized intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is recommended to achieve ≥95% purity, as validated by HPLC .

Q. How is the bicyclic structure of this compound confirmed spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : The oxazolo ring protons appear as doublets in the δ 4.0–5.0 ppm range, while the pyridine protons resonate as singlets near δ 7.5–8.5 ppm. Quaternary carbons in the fused ring system are identified via DEPT-135 experiments .
  • Mass Spectrometry (LC-MS) : The molecular ion peak [M+H]⁺ should align with the theoretical molecular weight (e.g., ~234.70 g/mol for C₈H₁₁ClN₂O₂S), with fragmentation patterns confirming the loss of HCl (Δ ~36 Da) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology : Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max ~260 nm). The hydrochloride salt enhances aqueous solubility (>50 mg/mL), but degradation studies (via HPLC) reveal instability at pH >8.0, necessitating storage at 4°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from impurities or assay conditions. Mitigation strategies include:

  • Purity Verification : Elemental analysis (C, H, N, S) and LC-MS to confirm batch-to-batch consistency .
  • Assay Standardization : Use positive controls (e.g., known GABAA agonists for receptor-binding studies) and replicate experiments across multiple cell lines (HEK293 vs. SH-SY5Y) to assess cell-type specificity .

Q. What computational approaches are suitable for predicting the compound’s interaction with neurological targets like GABAA receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with the GABAA receptor crystal structure (PDB: 6HUP) to identify binding poses. The oxazolo ring’s oxygen may form hydrogen bonds with α1-subunit residues (e.g., Tyr157) .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to evaluate binding stability and ligand-receptor conformational changes .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Lipinski’s Rule Compliance : Calculate logP (e.g., ~1.2 via XLogP3) and polar surface area (PSA ~50 Ų) to predict blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Structural modifications (e.g., methyl groups at C5) may reduce CYP450-mediated oxidation .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities (e.g., unreacted precursors) at 220 nm .
  • GC-MS : Identify volatile byproducts (e.g., residual THF) with a DB-5MS column and electron ionization .

Q. How should researchers design dose-response studies to evaluate neurotoxicity in animal models?

  • Methodology :

  • Acute Toxicity : Administer escalating doses (10–100 mg/kg, i.p.) in rodents and monitor for seizures, ataxia, or respiratory depression over 72 hours .
  • Histopathology : Post-mortem analysis of brain sections (H&E staining) to assess neuronal necrosis in the hippocampus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.